3-Phenoxy-alpha-ethynylbenzylalcohol
Description
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-(3-phenoxyphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C15H12O2/c1-2-15(16)12-7-6-10-14(11-12)17-13-8-4-3-5-9-13/h1,3-11,15-16H |
InChI Key |
GBFUISVVTYNAKO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Hydroxybenzyl Alcohol
- Molecular formula : C₇H₈O₂
- Key differences: Replaces the phenoxy group with a hydroxyl (-OH) at the 3-position.
- Applications : Used in fragrances and cosmetics; exhibits antimicrobial properties .
- Safety: Lower molecular weight (124.14 g/mol) may enhance volatility and dermal absorption compared to 3-phenoxybenzyl alcohol.
Phenethyl Alcohol (2-Phenylethanol)
- Molecular formula : C₈H₁₀O
- Key differences: Contains an ethyl chain with a terminal hydroxyl group (-CH₂CH₂OH) instead of a benzyl-phenoxy structure.
- Applications : Widely used in perfumery for its floral scent; also employed as a preservative .
- Safety : Classified with hazard codes H319 (eye irritation) and H302 (harmful if swallowed) .
α-Methylbenzyl Alcohol (1-Phenylethanol)
(3-Methoxyphenyl)methanol
- Molecular formula : C₈H₁₀O₂
- Key differences: Substitutes the phenoxy group with a methoxy (-OCH₃) at the 3-position.
4'-Hydroxy-3-phenoxybenzyl Alcohol
- Molecular formula : C₁₃H₁₂O₃
- Key differences: Adds a hydroxyl group at the 4'-position of the phenoxy ring.
- Applications: Not well-documented but likely used in polymer or pharmaceutical synthesis .
Structural and Functional Comparison Table
Key Research Findings
- Synthetic Utility: 3-Phenoxybenzyl alcohol serves as a precursor in heterocyclic compound synthesis. For example, heating with polyphosphoric acid (PPA) yields oxazoloquinolines and imidazole carboxylates .
- Fluorinated Analogs : Compounds like 3-Fluorophenethyl alcohol (CAS 52059-53-7) exhibit altered physicochemical properties (e.g., increased lipophilicity), making them candidates for drug development .
- Safety Contrasts: Phenethyl alcohol’s higher volatility and toxicity compared to 3-phenoxybenzyl alcohol highlight the impact of structural modifications on hazard profiles .
Preparation Methods
Key Steps:
-
Reagent Preparation : Ethynylmagnesium bromide is synthesized via the reaction of ethyne with magnesium in anhydrous tetrahydrofuran (THF).
-
Aldehyde Activation : 3-Phenoxybenzaldehyde (C<sub>13</sub>H<sub>10</sub>O<sub>2</sub>) is dissolved in THF and cooled to 0°C.
-
Grignard Addition : The ethynyl Grignard reagent is added dropwise, followed by stirring at room temperature for 8 hours.
-
Workup : The reaction mixture is quenched with saturated NH<sub>4</sub>Cl, extracted with ether, and purified via column chromatography.
Reaction Scheme :
Optimization and Yield:
-
Solvent : THF ensures solubility and prevents side reactions.
-
Temperature : Cooling minimizes side reactions (e.g., over-addition).
-
Yield : ~65% isolated yield, as demonstrated in synthetic protocols.
| Parameter | Value/Description |
|---|---|
| Aldehyde | 3-Phenoxybenzaldehyde (35.8 g, 0.1736 mol) |
| Grignard Reagent | Ethynyl-MgBr (1.2 eq) |
| Solvent | THF (150 mL) |
| Temperature | 0°C → RT |
| Workup | NH<sub>4</sub>Cl, ether extraction |
| Yield | 24 g (0.113 mol, 65%) |
Reductive Coupling Catalyzed by Mo@C
While less direct, reductive coupling strategies using transition metal catalysts offer alternative pathways. For example, molybdenum-based catalysts (Mo@C) enable coupling of aldehydes with silanes or alcohols under mild conditions.
Mechanistic Insight:
-
Dehydrogenation : Alcohols are dehydrogenated to aldehydes in situ.
-
Silane Activation : Dimethylphenylsilane acts as a reducing agent, facilitating C–C bond formation.
-
Coupling : The aldehyde intermediate reacts with an ethynyl silane to form the target compound.
Advantages :
-
Mild Conditions : Reactions proceed at 100°C without inert atmospheres.
-
Functional Group Tolerance : Compatible with aromatic and alkynyl groups.
However, this method requires optimization for ethynyl group incorporation, as demonstrated in analogous systems.
Asymmetric Grignard Synthesis
For enantioselective syntheses, chiral ligands enhance the stereochemical outcome. This method is particularly relevant for derivatives requiring chirality but may be adapted for non-chiral targets.
Q & A
Q. Methodological Answer :
- Ventilation : Use fume hoods due to potential respiratory irritation .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air; administer oxygen if breathing is labored .
- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .
[Advanced] How can researchers resolve spectral data contradictions when characterizing novel derivatives of this compound?
Q. Methodological Answer :
- NMR Analysis : Compare ¹H-NMR chemical shifts of the ethynyl proton (δ 2.5–3.5 ppm) and benzylic protons (δ 4.5–5.5 ppm). Use 2D-COSY to confirm coupling networks and exclude impurities .
- HPLC-MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile (gradient: 40–90% ACN over 20 min). Monitor for [M+H]⁺ ions (calc. for C₁₅H₁₂O₂: 224.24 m/z) .
Case Study : Discrepancies in melting points (e.g., reported 135–140°C vs. observed 130°C) may indicate polymorphs. Use DSC to confirm thermal profiles .
[Basic] What solvent systems are optimal for reactions involving this compound, given its solubility profile?
Q. Methodological Answer :
- High Solubility : THF, DCM, DMF, and acetone (1.1456 g/mL density) .
- Low Solubility : Water (insoluble) and hexane. Use DMF for SNAr reactions and THF for organometallic couplings .
Table 1 : Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| THF | 250 |
| Water | <1 |
| DCM | 300 |
[Advanced] What strategies mitigate by-product formation during the ethynylation of 3-phenoxybenzyl halides?
Q. Methodological Answer :
- Catalyst Optimization : Use PdCl₂(PPh₃)₂ instead of Pd(PPh₃)₄ to reduce homocoupling of alkynes .
- Temperature Control : Maintain 60°C to avoid decomposition of the palladium complex.
- Additives : Add 10 mol% TBAB (tetrabutylammonium bromide) to enhance halide displacement kinetics .
Validation : Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 7:3). Isolate by-products (e.g., diarylalkynes) via flash chromatography .
[Basic] What purification techniques are recommended for isolating this compound with >98% purity?
Q. Methodological Answer :
- Recrystallization : Use ethanol/water (8:2) at −20°C to obtain colorless crystals .
- Column Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (4:1) eluent. Collect fractions with Rf = 0.3 .
- HPLC Prep : Reverse-phase C18 column, isocratic elution with 70% acetonitrile .
[Advanced] How can computational modeling predict the reactivity of this compound in novel catalytic systems?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for Sonogashira coupling. Focus on bond dissociation energies (BDEs) of C–Br (∼65 kcal/mol) and C≡C–H (∼130 kcal/mol) .
- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS. Correlate with experimental yields to validate force fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
